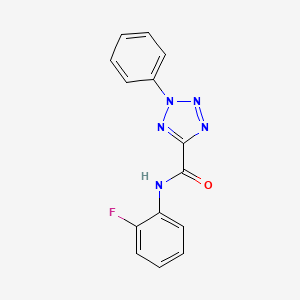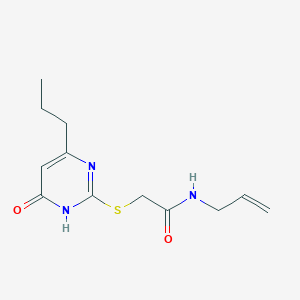![molecular formula C14H18FNO4S B2968234 Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2060057-04-5](/img/structure/B2968234.png)
Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2060057-04-5 . It has a molecular weight of 315.37 and its molecular formula is C14H18FNO4S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18FNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 315.36 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity The research on compounds structurally related to Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate reveals diverse applications in pharmaceutical chemistry. For instance, derivatives of piperidine and pyrrolidine, showcasing sulfonamide or amide functionalities, have been investigated for their potential as serotonin receptor antagonists. Such compounds have demonstrated significant biological activities, including anti-acetylcholinesterase effects, which are crucial for developing treatments for conditions like dementia and Alzheimer's disease (Zajdel et al., 2012). This underscores the compound's relevance in synthesizing biologically active molecules with potential therapeutic applications.
Chemical Synthesis and Reactivity The chemical reactivity of this compound and its derivatives is also of significant interest in synthetic organic chemistry. Techniques like the Curtius rearrangement have been applied to related compounds for synthesizing intermediates that lead to pharmacologically active molecules. Such methods enable the introduction of fluorosulfonyl groups into complex molecules, expanding the toolkit for medicinal chemists working on new drug development (Chehade & Spielmann, 2000).
Antioxidant and Anticholinesterase Activity Studies on derivatives of piperidine and oxadiazole have shown promising antioxidant and anticholinesterase activities. Such activities are critical for developing drugs aimed at treating oxidative stress-related diseases and neurodegenerative conditions. This highlights the potential of this compound derivatives in contributing to the pool of compounds with antioxidant and enzyme inhibitory properties (Karaman et al., 2016).
Environmental Remediation The versatility of this compound extends beyond pharmaceutical applications. Compounds with similar functional groups have been explored for environmental remediation purposes, particularly in the degradation of persistent organic pollutants. For example, research into the heat-activated persulfate oxidation of perfluorinated compounds has shown potential for in-situ groundwater remediation, demonstrating the environmental applications of fluorosulfonyl-containing compounds (Park et al., 2016).
Safety and Hazards
This compound is associated with certain hazards and safety precautions. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has hazard statements H314 and H335, which correspond to these dangers . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
benzyl 2-(fluorosulfonylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQKTFJCXYOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)

![2-cyclopentyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2968155.png)
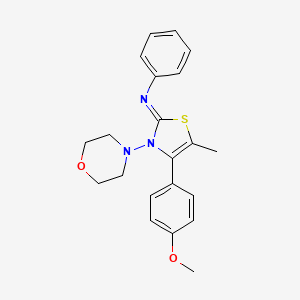
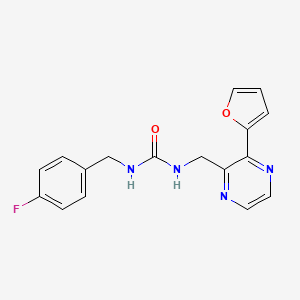

![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2968161.png)
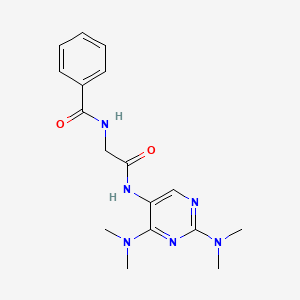
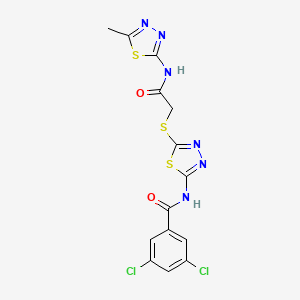

![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)
